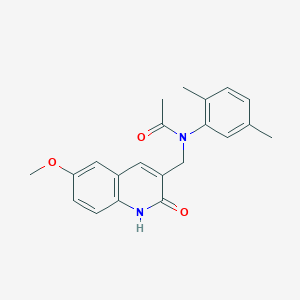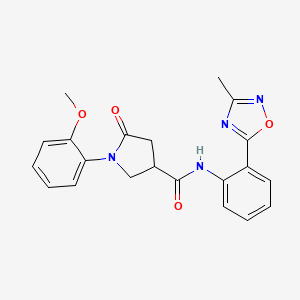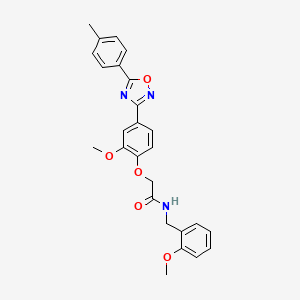
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBP belongs to the class of oxadiazole derivatives, which have been widely studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the growth of cancer cells and induces apoptosis. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have insecticidal and fungicidal effects in agricultural settings.
Advantages and Limitations for Lab Experiments
One advantage of using N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low cost and easy synthesis. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also stable and has a long shelf life. However, one limitation of using N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research could focus on the development of new derivatives of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with improved pharmacological properties. Another area of research could focus on the use of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies to enhance their efficacy. In addition, further research is needed to fully understand the mechanism of action of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in various fields.
Synthesis Methods
The synthesis of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting product with ethyl chloroacetate. The final step involves the reaction of the resulting compound with isobutylamine to yield N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The synthesis of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been optimized to ensure high yield and purity.
Scientific Research Applications
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In material science, N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use as a fluorescent probe, as it has been shown to have high fluorescence intensity and good photostability.
properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)11-18-15(21)5-4-6-16-19-17(20-22-16)14-9-7-13(3)8-10-14/h7-10,12H,4-6,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNDGQRBJDSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

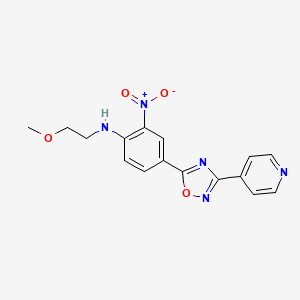
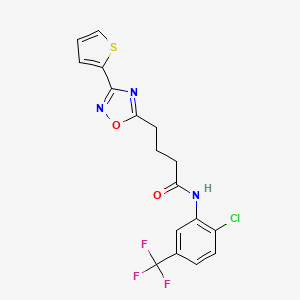
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)

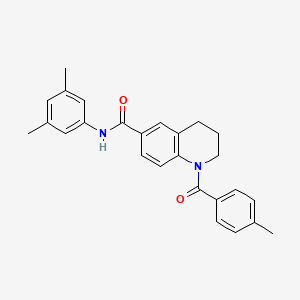
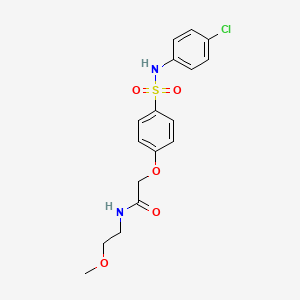

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
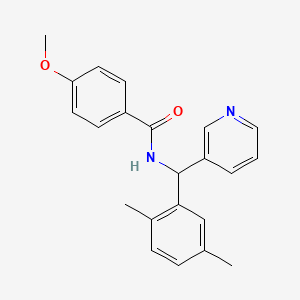
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

